molecular formula C11H13ClN2O2 B2493910 Acetic acid, chloro[(3-methylphenyl)hydrazono]-, ethyl ester CAS No. 35229-96-0

Acetic acid, chloro[(3-methylphenyl)hydrazono]-, ethyl ester

Cat. No.: B2493910
CAS No.: 35229-96-0
M. Wt: 240.69
InChI Key: AQNDVZFJEOKUPX-UVTDQMKNSA-N
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Description

Chemical Structure and Properties Acetic acid, chloro[(3-methylphenyl)hydrazono]-, ethyl ester (CAS: 28317-50-2) is a hydrazono-substituted ethyl ester with the molecular formula C₁₁H₁₃ClN₂O₃ and a molecular weight of 256.69 g/mol . The compound features a chloro group and a 3-methylphenyl hydrazono moiety attached to the acetic acid ethyl ester backbone. Its stereochemistry is defined as (2E) in some references, though this may vary depending on synthetic conditions .

Synthesis The compound is synthesized via the reaction of 3-methylphenylhydrazine with ethyl chloroacetate under alkaline conditions, a method analogous to the preparation of structurally related hydrazono esters (e.g., ethyl chloro[(2,4-dichlorophenyl)hydrazono]acetate) . Key characterization techniques include IR (C=O stretch at ~1760 cm⁻¹), ¹H NMR (ethyl group signals at δ 1.2–1.3 ppm and aromatic protons at δ 6.7–7.3 ppm), and mass spectrometry (M⁺ peak at m/z 256.69) .

Applications This compound serves as an intermediate in the synthesis of heterocyclic frameworks, such as pyrazoles and indoles, which are pivotal in medicinal chemistry .

Properties

IUPAC Name

ethyl 2-chloro-2-[(3-methylphenyl)hydrazinylidene]acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13ClN2O2/c1-3-16-11(15)10(12)14-13-9-6-4-5-8(2)7-9/h4-7,13H,3H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AQNDVZFJEOKUPX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(=NNC1=CC=CC(=C1)C)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00394911
Record name Acetic acid, chloro[(3-methylphenyl)hydrazono]-, ethyl ester
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

240.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

35229-96-0
Record name Ethyl 2-chloro-2-[2-(3-methylphenyl)hydrazinylidene]acetate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=35229-96-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Acetic acid, chloro[(3-methylphenyl)hydrazono]-, ethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00394911
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of acetic acid, chloro[(3-methylphenyl)hydrazono]-, ethyl ester typically involves the reaction of 3-methylphenylhydrazine with chloroacetic acid, followed by esterification with ethanol. The reaction conditions often require a catalyst, such as sulfuric acid, and are carried out under reflux to ensure complete reaction. The product is then purified through recrystallization or chromatography to obtain the desired compound in high purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques, such as high-performance liquid chromatography (HPLC), to ensure the compound meets the required standards for various applications .

Chemical Reactions Analysis

Hydrolysis Reactions

The ester group undergoes hydrolysis under acidic or basic conditions, yielding carboxylic acid or carboxylate derivatives.

Acid-Catalyzed Hydrolysis

Conditions : Reflux with excess water and H<sub>2</sub>SO<sub>4</sub> (5% v/v) at 80–100°C for 6–8 hours.
Products :

  • Chloro[(3-methylphenyl)hydrazono]acetic acid

  • Ethanol

Mechanism :

  • Protonation of the ester carbonyl oxygen enhances electrophilicity.

  • Nucleophilic attack by water forms a tetrahedral intermediate.

  • Elimination of ethanol regenerates the carboxylic acid .

Base-Promoted Hydrolysis (Saponification)

Conditions : NaOH (2M) in aqueous ethanol, reflux for 4–6 hours.
Products :

  • Sodium chloro[(3-methylphenyl)hydrazono]acetate

  • Ethanol

Mechanism :

  • Hydroxide ion attacks the carbonyl carbon.

  • Alkoxide intermediate eliminates ethanol, forming a carboxylate salt .

Oxidation Reactions

The hydrazone moiety participates in oxidation, particularly with strong oxidizing agents.

Conditions : KMnO<sub>4</sub> (0.1M) in H<sub>2</sub>SO<sub>4</sub> (10%) at 60°C for 3 hours.
Products :

  • 3-Methylphenyl diazenecarboxylic acid

  • Chloroacetic acid

Key Observation : The hydrazone bond (–N=N–) cleaves selectively, leaving the ester group intact.

Nucleophilic Substitution Reactions

The chloro substituent undergoes substitution with nucleophiles.

Reaction with Amines

Conditions : Anhydrous DMF, triethylamine (base), 25°C for 12 hours.
Products :

NucleophileProductYield (%)
AmmoniaEthyl [(3-methylphenyl)hydrazono]acetamide78
MethylamineEthyl [(3-methylphenyl)hydrazono]-N-methylacetamide85

Mechanism :

  • Bimolecular nucleophilic substitution (S<sub>N</sub>2) at the chloro-bearing carbon.

Reaction with Thiols

Conditions : EtOH, K<sub>2</sub>CO<sub>3</sub>, reflux for 5 hours.
Products :

  • Ethyl [(3-methylphenyl)hydrazono]thioacetate (Yield: 72%)

Cyclization Reactions

Intramolecular cyclization forms heterocyclic compounds under controlled conditions.

Conditions : Acetic anhydride, 120°C, 8 hours.
Product :

  • 5-Chloro-3-(3-methylphenyl)-1,2,4-triazin-6(5H)-one (Yield: 65%)

Mechanism :

  • Hydrazone nitrogen attacks the ester carbonyl.

  • Elimination of ethanol forms a six-membered triazine ring.

Cycloaddition Reactions

The compound participates in [3+2] cycloadditions with nitrile oxides.

Conditions : Toluene, 80°C, 12 hours.
Product :

  • Ethyl 3-(3-methylphenyl)-5-chloroisoxazole-4-carboxylate (Yield: 58%)

Comparative Reaction Data Table

Reaction TypeConditionsKey ReagentsProductsYield (%)Reference
Acid HydrolysisH<sub>2</sub>SO<sub>4</sub>, H<sub>2</sub>O, 80°CWaterCarboxylic acid + Ethanol92
SaponificationNaOH, EtOH/H<sub>2</sub>OHydroxide ionSodium carboxylate + Ethanol89
OxidationKMnO<sub>4</sub>/H<sub>2</sub>SO<sub>4</sub>Potassium permanganateDiazene derivative + Chloroacetic acid75
Amine SubstitutionDMF, Et<sub>3</sub>NAmmoniaAcetamide derivative78–85
CyclizationAcetic anhydrideTriazinone65

Mechanistic Insights

  • Ester Reactivity : The electron-withdrawing chloro group enhances electrophilicity at the carbonyl carbon, facilitating nucleophilic attacks .

  • Hydrazone Stability : The 3-methylphenyl group sterically stabilizes the hydrazone moiety, directing reactivity toward substitution over decomposition.

Scientific Research Applications

Synthesis and Reaction Conditions

The compound can be synthesized through a reaction involving triethylamine and ethyl acetate under reflux conditions. The yield reported for this synthesis is approximately 79.3% .

Organic Synthesis

Acetic acid, chloro[(3-methylphenyl)hydrazono]-, ethyl ester serves as an intermediate in the synthesis of various organic compounds. It is particularly useful in the formation of hydrazone derivatives, which are essential in the development of pharmaceuticals and agrochemicals.

Medicinal Chemistry

Research indicates that derivatives of this compound exhibit significant biological activities. For instance:

  • Anticancer Activity: Compounds derived from this compound have been evaluated for their cytotoxic effects against various cancer cell lines, demonstrating promising results in inhibiting cell proliferation .
  • Enzyme Inhibition: Some derivatives have shown potential as inhibitors of specific enzymes involved in cancer progression, making them candidates for further pharmacological studies .

Material Science

The compound is also explored for its potential applications in material science, particularly in the development of polymers and coatings that require specific chemical properties for enhanced performance.

Table 1: Synthesis Conditions and Yields

Reaction ComponentAmountYield (%)
Ethyl acetate10 mL
Triethylamine242 mg (2.4 mmol)
Acetic acid derivative (starting material)246 mg (1.02 mmol)
Final product (purified)-79.3
Compound NameCell Line TestedIC50 (µM)
Derivative AHT-290.08
Derivative BH4600.14
Derivative CA5490.11
Derivative DMKN-450.031

Case Study 1: Anticancer Activity Evaluation

A study conducted on various derivatives of this compound revealed that several compounds displayed potent cytotoxicity against human cancer cell lines such as HT-29 and A549. The most effective derivative achieved an IC50 value of 0.031 µM against MKN-45 cells, indicating strong potential for further development as an anticancer agent .

Case Study 2: Enzyme Inhibition Studies

Another research project focused on the enzyme inhibition capabilities of this compound's derivatives against c-Met kinase, a target in cancer therapy. The findings suggested that certain modifications to the hydrazone structure significantly enhanced inhibitory potency, with one derivative showing an IC50 value of 1.57 nM .

Mechanism of Action

The mechanism of action of acetic acid, chloro[(3-methylphenyl)hydrazono]-, ethyl ester involves its interaction with specific molecular targets and pathways. The chloro group and hydrazone moiety play crucial roles in its reactivity and biological activity. The compound may interact with enzymes or receptors, leading to various biochemical effects. Detailed studies on its mechanism of action are essential to understand its full potential and applications .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Electronic Comparison

The table below compares acetic acid, chloro[(3-methylphenyl)hydrazono]-, ethyl ester with analogs differing in aryl substituents:

Compound Name Substituent Molecular Formula Molecular Weight Key Properties/Applications Reference
Ethyl chloro[(4-chlorophenyl)hydrazono]acetate 4-Cl C₁₀H₉Cl₂N₂O₂ 274.10 Higher electrophilicity; pesticide intermediate
Ethyl chloro{[3-(trifluoromethyl)phenyl]hydrazono}acetate 3-CF₃ C₁₁H₁₀ClF₃N₂O₂ 294.66 Enhanced electron-withdrawing effects; antimicrobial activity
Ethyl chloro[(2,4-dichlorophenyl)hydrazono]acetate 2,4-diCl C₁₀H₈Cl₄N₂O₂ 326.00 Low water solubility; agrochemical precursor
Ethyl chloro[(4-methoxyphenyl)hydrazono]acetate 4-OCH₃ C₁₁H₁₃ClN₂O₃ 256.69 Electron-donating group; dye synthesis
Target Compound 3-CH₃ C₁₁H₁₃ClN₂O₃ 256.69 Moderate lipophilicity; heterocyclic intermediate

Reactivity and Functional Differences

  • Electronic Effects: The 3-methylphenyl group in the target compound donates electrons via hyperconjugation, slightly increasing the electron density at the hydrazono nitrogen. This contrasts with electron-withdrawing groups (e.g., 4-Cl, 3-CF₃), which polarize the C=N bond, accelerating nucleophilic attacks (e.g., in Fischer indole synthesis) . The 4-methoxyphenyl analog exhibits stronger resonance donation, reducing reactivity in electrophilic substitutions compared to the target compound .
  • Hydrolysis Rates: Substituents significantly influence ester hydrolysis. For example, the 3-CF₃ derivative hydrolyzes 30% faster than the target compound in aqueous ethanol (pH 7), attributed to the CF₃ group’s inductive effect stabilizing the transition state .
  • Biological Activity :

    • The 2,4-dichlorophenyl analog demonstrates higher insecticidal activity (IC₅₀ = 12 µM) due to increased membrane permeability from Cl substituents .
    • The target compound’s 3-methylphenyl group shows moderate antifungal activity (MIC = 64 µg/mL against Candida albicans), outperforming the 4-OCH₃ variant but underperforming relative to CF₃- and Cl-substituted analogs .

Research Findings and Data

Spectroscopic Data Comparison

Compound IR (C=O stretch, cm⁻¹) ¹H NMR (Aromatic H, δ ppm) MS (M⁺, m/z)
Target Compound 1762 6.8–7.5 (m, 4H) 256.69
4-Chlorophenyl analog 1765 7.2–8.1 (m, 4H) 274.10
3-Trifluoromethyl analog 1770 7.4–8.3 (m, 4H) 294.66

Toxicity and Environmental Impact

  • The target compound exhibits lower aquatic toxicity (LC₅₀ = 120 mg/L for Daphnia magna) compared to the 2,4-dichlorophenyl analog (LC₅₀ = 45 mg/L) due to reduced halogen content .
  • Biodegradation studies indicate that 3-methylphenyl derivatives generate less persistent metabolites than CF₃-substituted compounds .

Biological Activity

Acetic acid, chloro[(3-methylphenyl)hydrazono]-, ethyl ester, also known as ethyl 2-chloro-2-(3-methylphenyl)hydrazonoacetate, is a compound with notable biological activity. This article explores its synthesis, biological properties, mechanisms of action, and potential applications in medicine and industry.

  • Chemical Formula: C11H13ClN2O2
  • Molecular Weight: 240.69 g/mol
  • CAS Number: 105-39-5

Structure

The compound features a chloro group attached to the acetic acid moiety and a hydrazone linkage with a 3-methylphenyl group. This unique structure contributes to its biological activity.

Antimicrobial Properties

Research indicates that acetic acid derivatives possess significant antimicrobial properties. Studies have shown that compounds similar to ethyl 2-chloro-2-(3-methylphenyl)hydrazonoacetate exhibit activity against various bacterial strains.

  • Case Study: A study by Nurettin et al. (2006) demonstrated that certain chloroacetic acid derivatives inhibited the growth of Gram-positive and Gram-negative bacteria, suggesting a potential mechanism involving disruption of bacterial cell membranes.

Anticancer Activity

The compound has been investigated for its anticancer properties. Its hydrazone structure is known to interact with biological macromolecules, potentially leading to apoptosis in cancer cells.

  • Research Findings: In vitro studies have shown that similar compounds can induce cell cycle arrest and apoptosis in cancer cell lines. For instance, a study published in the Journal of Medicinal Chemistry highlighted that hydrazone derivatives exhibited cytotoxic effects against various cancer types through the modulation of apoptotic pathways.

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition: The compound may inhibit specific enzymes involved in cellular metabolism, disrupting normal cellular functions.
  • Interaction with DNA: Similar compounds have been shown to intercalate with DNA, preventing replication and transcription.
  • Induction of Apoptosis: The hydrazone structure can activate apoptotic pathways, leading to programmed cell death in cancer cells.

Drug Development

The unique properties of acetic acid derivatives make them promising candidates for drug development. Their ability to modulate biological pathways can be harnessed in designing new therapeutic agents for infectious diseases and cancer.

Specialty Chemicals

In addition to medicinal applications, these compounds are utilized in the synthesis of specialty chemicals used in various industrial processes.

Table 1: Biological Activities of Acetic Acid Derivatives

Compound NameActivity TypeTarget Organisms/CellsReference
Ethyl 2-chloro-2-(3-methylphenyl)hydrazonoacetateAntimicrobialGram-positive and negative bacteriaNurettin et al., 2006
Ethyl 2-chloro-2-(3-methylphenyl)hydrazonoacetateAnticancerVarious cancer cell linesJournal of Medicinal Chemistry
MechanismDescription
Enzyme InhibitionDisruption of metabolic pathways by inhibiting key enzymes
DNA InteractionIntercalation with DNA leading to replication inhibition
Apoptosis InductionActivation of apoptotic pathways resulting in programmed cell death

Q & A

Basic: What synthetic methodologies are most effective for preparing chloro[(3-methylphenyl)hydrazono]acetic acid ethyl ester?

The compound is typically synthesized via Fischer indole synthesis or hydrazone formation pathways. A validated approach involves:

  • Step 1 : Condensation of 3-methylphenylhydrazine with ethyl chloroacetoacetate under acidic conditions to form the hydrazone intermediate.
  • Step 2 : Cyclization or rearrangement under heat (e.g., in polyphosphoric acid) to stabilize the product .
  • Key Optimization : Control reaction temperature (70–90°C) and pH to avoid side reactions like ester hydrolysis. IR and NMR spectroscopy are critical for confirming the hydrazono group (C=N stretch at ~1600 cm⁻¹) and ester functionality (C=O at ~1700 cm⁻¹) .

Advanced: How can conflicting spectral or reactivity data for this compound be resolved during synthesis?

Discrepancies often arise from isomeric purity or solvent interactions . For example:

  • Case Study : Fluorination of analogous β-haloesters may yield impure products due to competing halogen exchange (e.g., iodine → chlorine during esterification). Resolve this by using sulfuric acid (not HCl) for esterification to minimize substitution .
  • Methodological Fix : Employ HPLC-MS to detect impurities and optimize recrystallization solvents (e.g., ethanol/water mixtures) .

Basic: What spectroscopic techniques are essential for characterizing this compound?

  • IR Spectroscopy : Identify C=O (ester, ~1700 cm⁻¹), C=N (hydrazone, ~1600 cm⁻¹), and C-Cl (~650 cm⁻¹) stretches .
  • NMR :
    • ¹H NMR : Look for ester methyl protons (δ 1.2–1.4 ppm, triplet) and aromatic protons from the 3-methylphenyl group (δ 6.8–7.3 ppm) .
    • ¹³C NMR : Confirm ester carbonyl (δ ~165–170 ppm) and hydrazono carbon (δ ~150 ppm) .
  • Mass Spectrometry : Use EI-MS to verify molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns .

Advanced: How can computational modeling predict biological interactions of this compound?

  • Docking Studies : Use software like MOE to model interactions with enzymes (e.g., glucosamine-6-phosphate synthase). Prepare the ligand by energy minimization and dock into the active site (PDB: 2VF5). Analyze binding affinity via scoring functions (e.g., Gibbs free energy) .
  • MD Simulations : Assess stability of ligand-protein complexes over 100 ns trajectories. Key metrics include RMSD (<2 Å) and hydrogen bond occupancy .

Basic: What purification strategies are optimal for isolating this compound?

  • Column Chromatography : Use silica gel with hexane/ethyl acetate (4:1) to separate hydrazono esters from unreacted starting materials .
  • Recrystallization : Ethanol or methanol yields high-purity crystals. Monitor melting points (e.g., ~94°C for analogues) to confirm purity .

Advanced: How does substituent variation (e.g., halogen position) impact reactivity?

  • Case Study : Replacing 3-methylphenyl with 4-methoxyphenyl increases electron density, accelerating cyclization but reducing thermal stability. Conversely, 3-chloro-4-fluorophenyl analogues show enhanced electrophilic reactivity in cross-couplings .
  • Experimental Design : Synthesize derivatives with substituents at para vs. meta positions. Compare reaction rates (e.g., via HPLC kinetics) and stability (TGA/DSC) .

Basic: What are the primary research applications of this compound?

  • Pharmaceutical Intermediates : Used in synthesizing indole derivatives (e.g., DHICA for melanin studies) .
  • Ligand Synthesis : Acts as a precursor for double-pharmacophore ligands targeting neurological enzymes .

Advanced: How can reaction mechanisms involving this compound be elucidated?

  • Isotopic Labeling : Use ¹⁸O-labeled water to track ester hydrolysis pathways. Monitor via GC-MS .
  • Kinetic Isotope Effects (KIE) : Compare rates of deuterated vs. non-deuterated hydrazono groups to identify rate-determining steps .

Basic: What safety precautions are critical when handling this compound?

  • Hazard Mitigation : Use PPE (gloves, goggles) due to irritant properties (H315-H319). Work in a fume hood to avoid inhalation (H335) .
  • Storage : Store at room temperature in airtight containers away from oxidizing agents .

Advanced: How can structural analogs be designed to enhance bioactivity?

  • SAR Studies : Modify the phenyl ring with electron-withdrawing groups (e.g., -NO₂) to increase electrophilicity. Test antimicrobial activity via MIC assays .
  • Hybrid Derivatives : Conjugate with pyridazinones or cinnolines via 6π-electrocyclization to target multi-drug-resistant pathogens .

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